molecular formula C9H10N4OS B13676527 1-(3-Methoxyphenyl)-5-(methylthio)-1H-tetrazole

1-(3-Methoxyphenyl)-5-(methylthio)-1H-tetrazole

Cat. No.: B13676527
M. Wt: 222.27 g/mol
InChI Key: PSSVUDFCXQIDKQ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-5-(methylthio)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a methoxy group attached to a phenyl ring and a methylthio group attached to the tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 3-methoxyphenylhydrazine with carbon disulfide and sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-5-(methylthio)-1H-tetrazole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-(3-Methoxyphenyl)-1H-tetrazole: Lacks the methylthio group, which may influence its overall properties.

Uniqueness

1-(3-Methoxyphenyl)-5-(methylthio)-1H-tetrazole is unique due to the presence of both the methoxy and methylthio groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

1-(3-methoxyphenyl)-5-methylsulfanyltetrazole

InChI

InChI=1S/C9H10N4OS/c1-14-8-5-3-4-7(6-8)13-9(15-2)10-11-12-13/h3-6H,1-2H3

InChI Key

PSSVUDFCXQIDKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SC

Origin of Product

United States

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